molecular formula C14H22FN5 B11745000 [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11745000
M. Wt: 279.36 g/mol
InChI Key: XWXZBRPAPYOPLU-UHFFFAOYSA-N
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Description

[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by the presence of ethyl, fluoro, and methyl substituents on the pyrazole ring, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Substitution Reactions: The introduction of substituents such as ethyl, fluoro, and methyl groups can be carried out through various substitution reactions. For example, alkylation reactions using alkyl halides in the presence of a base can introduce the ethyl and propyl groups.

    Coupling Reactions: The final step involves the coupling of two pyrazole rings through a suitable linker, such as a methylene bridge, using reagents like formaldehyde or other methylene donors.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, bases (e.g., NaOH, KOH)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazole derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methyl-5-fluoropyrazole
  • 1-propyl-3-methyl-5-fluoropyrazole
  • 1-ethyl-5-fluoro-3-methylpyrazole

Uniqueness

[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is unique due to its dual pyrazole structure with distinct substituents

Properties

Molecular Formula

C14H22FN5

Molecular Weight

279.36 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-(2-propylpyrazol-3-yl)methanamine

InChI

InChI=1S/C14H22FN5/c1-4-8-20-12(6-7-17-20)9-16-10-13-11(3)18-19(5-2)14(13)15/h6-7,16H,4-5,8-10H2,1-3H3

InChI Key

XWXZBRPAPYOPLU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNCC2=C(N(N=C2C)CC)F

Origin of Product

United States

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